molecular formula C14H10ClN3O2S B5574034 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B5574034
M. Wt: 319.8 g/mol
InChI Key: SYUJGOWWFRBILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a hybrid molecule featuring:

  • A 1,2,4-triazole-thioether bridge, enhancing structural rigidity and enabling hydrogen bonding.
  • A furan-2-yl substituent on the triazole ring, introducing aromaticity and electron-rich characteristics.

This scaffold is associated with diverse pharmacological activities, including antimicrobial and antifungal properties, as observed in structurally related compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUJGOWWFRBILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant case studies and research findings.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C16H14ClN3O2S
  • Molecular Weight: 345.81 g/mol

Structural Features

The structure of this compound features a chlorophenyl group and a furan moiety linked through a triazole ring, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In a study evaluating various triazole compounds, it was found that certain derivatives showed IC50 values in the low micromolar range against several cancer cell lines:

CompoundCell LineIC50 (µM)
1HCT-1166.2
2T47D27.3

The presence of electron-withdrawing groups, such as the chlorophenyl moiety in our compound of interest, enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the drug .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been widely studied. A recent investigation into similar compounds demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected compounds:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

These results suggest that the triazole scaffold contributes significantly to the antimicrobial efficacy .

The mechanism underlying the biological activities of triazole derivatives often involves:

  • Inhibition of Enzymatic Pathways: Triazoles can inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

For instance, molecular docking studies have indicated that these compounds interact with specific targets such as Bcl-2 proteins, which are crucial in regulating apoptosis .

Study 1: Anticancer Efficacy

In a controlled study involving various triazole compounds, one derivative exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that structural modifications led to enhanced activity, emphasizing the importance of substituent positioning on the phenyl ring .

Study 2: Antimicrobial Assessment

An evaluation of synthesized triazole derivatives revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the thiazole ring could improve efficacy against resistant strains .

Scientific Research Applications

Biological Activities

Triazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial properties : Many triazole compounds have shown effectiveness against various bacterial and fungal strains.
  • Anticancer activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Anti-inflammatory effects : Some studies suggest that these compounds may reduce inflammation through various biochemical pathways.

Antimicrobial Agents

Triazole derivatives have been extensively studied for their potential as antimicrobial agents. The unique structure of 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one may enhance its efficacy against resistant strains of bacteria and fungi.

Anticancer Drugs

Research has indicated that compounds similar to this triazole derivative can inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.

Anti-inflammatory Drugs

The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications. Studies focusing on its effects on cytokine production could provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of triazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against various pathogens.
Study 2Reported anticancer properties through apoptosis induction in cancer cell lines.
Study 3Showed anti-inflammatory effects in animal models of inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key physicochemical parameters and structural features:

Compound Name / ID Molecular Weight logP Substituents on Triazole Ring Key Functional Groups Melting Point (°C) Reference
Target Compound (Hypothetical) ~410* ~3.5* Furan-2-yl 4-Chlorophenyl, Triazole-thioether N/A -
1-(4-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one () 373.86 3.95 4-Ethoxyphenyl Ethoxy group N/A
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j, ) 483.12 N/A Piperidin-4-yl linked to fluoroquinazoline Fluoroquinazoline, Piperidine 152–153
2-{[4-(5-Chloro-2-methylphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one (V010-4460, ) 444.34 N/A 5-Chloro-2-methylphenyl, Furan-2-yl Dual chloro substituents N/A
2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone () 469.38 N/A Anilinomethyl Bulky aromatic substituent N/A

*Estimated based on analogs.

Key Observations:
  • Electron-Donating vs.
  • Bulkier Substituents: Compounds with piperidine-quinazoline () or anilinomethyl () groups exhibit higher molecular weights, which may reduce bioavailability but improve target specificity .
  • Furan vs.
Antifungal and Antimicrobial Activity:
  • Benzimidazole Derivatives () : Compounds like 5v showed superior antimicrobial activity due to the benzimidazole ring’s ability to intercalate into microbial DNA .
  • Furan-Containing Analogs () : The furan group may enhance membrane permeability, though specific activity data for the target compound requires further validation .
Cytotoxicity and Selectivity:
  • Quinazoline Derivatives: Higher selectivity indices (e.g., 5j in ) correlate with reduced off-target effects compared to non-heterocyclic analogs .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s hydrophobicity improves logP (e.g., 3.95 in ), favoring blood-brain barrier penetration, while fluorine enhances metabolic stability .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1: Formation of the chlorophenyl ethanone core via Friedel-Crafts acylation, using ZnCl₂ as a catalyst in glacial acetic acid (as demonstrated for analogous chlorophenyl compounds in ).
  • Step 2: Introduction of the triazole-thioether moiety by reacting the core with 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields can vary (9–28% in similar triazole syntheses), requiring optimization of reaction time and stoichiometry .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Use SHELXL for refinement (e.g., R factor < 0.05) and ORTEP-III for visualization . For example, reports a related chlorophenyl-fluorophenyl ethanone structure with a mean C–C bond deviation of 0.005 Å.
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent integration (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at ~150 ppm).
    • HRMS: Validate molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of biological activity?

Methodological Answer:

  • Key Substituents:
    • The 4-chlorophenyl group enhances lipophilicity and antimicrobial activity ( attributes chlorine’s role in disrupting microbial membranes).
    • The triazole-thioether and furan moieties contribute to hydrogen bonding and π-π stacking, critical for target binding .
  • Modification Strategies:
    • Replace the furan with other heterocycles (e.g., thiophene) to alter electronic effects.
    • Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance reactivity. Test derivatives via in vitro assays (e.g., fungicidal activity as in ).

Advanced: What computational tools predict toxicity, and how reliable are they compared to experimental data?

Methodological Answer:

  • Tools:
    • GUSAR and TEST: Predict LD₅₀ and classify toxicity. For example, shows triazole derivatives as low-toxic (LD₅₀ > 1000 mg/kg in rats) with GUSAR accuracy validated against experimental data.
  • Validation:
    • Compare computational predictions with in vivo acute toxicity studies (e.g., 14-day rat survival assays). Discrepancies may arise from unaccounted metabolic pathways, requiring iterative model refinement .

Advanced: How should researchers address contradictions in synthetic yield or biological activity data?

Methodological Answer:

  • Yield Variability:
    • Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For instance, reports yields as low as 9% due to competing side reactions; switching from NaHCO₃ to K₂CO₃ improved efficiency.
  • Biological Data Discrepancies:
    • Standardize assay protocols (e.g., MIC values for antimicrobial activity). If a derivative shows unexpected inactivity, reassess purity via HPLC or evaluate membrane permeability .

Advanced: What challenges arise in crystallographic refinement, and how are they resolved?

Methodological Answer:

  • Common Issues:
    • Twinned Data: Use SHELXL’s TWIN command to refine overlapping reflections (e.g., notes SHELXL’s utility for high-resolution or twinned macromolecular data).
    • Disorder: Apply PART instructions to model disordered solvent or substituents. For example, resolved disorder in a triazole ring using restraints on atomic displacement parameters .

Advanced: How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to optimize logP (aim for 2–5 for oral bioavailability) and rule out Pan-Assay Interference Compounds (PAINS).
    • Molecular Dynamics (MD): Simulate binding to target enzymes (e.g., fungal CYP51 for antifungals) to prioritize stable interactions .
  • Case Study: used HRMS and NMR to validate designed indole-triazole hybrids, linking computational predictions to experimental IC₅₀ values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.